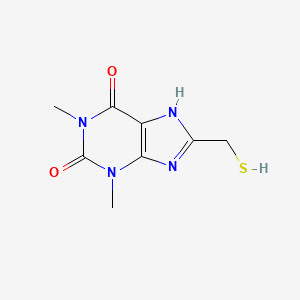
1,3-dimethyl-8-(sulfanylmethyl)-7H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-8-(sulfanylmethyl)-7H-purine-2,6-dione is a chemical compound with the molecular formula C8H10N4O2S. It is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms.
Preparation Methods
The synthesis of 1,3-dimethyl-8-(sulfanylmethyl)-7H-purine-2,6-dione can be achieved through several synthetic routes. One common method involves the condensation of 3-formylchromones and 6-amino-5-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione . This reaction typically requires specific reaction conditions, including the use of solvents and catalysts, to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,3-Dimethyl-8-(sulfanylmethyl)-7H-purine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of the sulfanylmethyl group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols . Substitution reactions may involve the replacement of the sulfanylmethyl group with other functional groups, resulting in the formation of diverse derivatives .
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of various xanthine derivatives with potential pharmacological activities . In biology, this compound has been investigated for its cytotoxic and antioxidant properties, making it a promising candidate for the development of new chemotherapy agents . Additionally, its ability to selectively target tumor cells while exhibiting low toxicity towards non-tumor cells highlights its potential in cancer treatment .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-8-(sulfanylmethyl)-7H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. As a xanthine derivative, it may act as an adenosine receptor antagonist, blocking the action of adenosine on its receptors . This inhibition can modulate various physiological processes, including neuronal firing and smooth muscle relaxation . Additionally, its cytotoxic effects on tumor cells may be attributed to its ability to induce oxidative stress and disrupt cellular homeostasis .
Comparison with Similar Compounds
1,3-Dimethyl-8-(sulfanylmethyl)-7H-purine-2,6-dione can be compared with other similar compounds, such as 1,3-dimethyl-8-phenylxanthine and 1,3-dimethyl-8-(quinuclid-3-yl)xanthine . While these compounds share a common xanthine core, their unique substituents confer distinct properties and activities. For instance, 1,3-dimethyl-8-phenylxanthine acts as an adenosine receptor antagonist, similar to this compound, but with different pharmacological profiles .
Properties
CAS No. |
6466-38-2 |
|---|---|
Molecular Formula |
C8H10N4O2S |
Molecular Weight |
226.26 g/mol |
IUPAC Name |
1,3-dimethyl-8-(sulfanylmethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2S/c1-11-6-5(9-4(3-15)10-6)7(13)12(2)8(11)14/h15H,3H2,1-2H3,(H,9,10) |
InChI Key |
QGVAUWIXMHZBST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















